molecular formula C6H8Cl2F2N2O B2743113 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride CAS No. 1779124-41-2

6-(Difluoromethoxy)pyridin-2-amine dihydrochloride

Cat. No.: B2743113
CAS No.: 1779124-41-2
M. Wt: 233.04
InChI Key: YKOFNFKJCQKIRG-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 1131007-43-6 . It has a molecular weight of 160.12 and its IUPAC name is 6-(difluoromethoxy)pyridin-2-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 6-(Difluoromethoxy)pyridin-2-amine is 1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

6-(Difluoromethoxy)pyridin-2-amine has a molecular weight of 160.12 . It is a liquid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Materials Science and Photophysical Properties

A study by Guo et al. (2009) explored the synthesis and properties of polyfluorene derivatives, focusing on their solubility, self-assembly behaviors, and electroluminescence. Although not directly mentioning 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride, this research highlights the broader context of fluorene derivatives in materials science, potentially relevant for understanding the compound's applications in optoelectronic devices due to similarities in structural motifs and functional groups (Guo et al., 2009).

Synthetic Chemistry

Research by Davis and Fettinger (2018) on the synthesis of pyridin-2-aminium trifluoromethanesulfonate, a precursor for radiolabeling peptides, showcases the relevance of pyridine derivatives in nuclear medicine. This work demonstrates the compound's potential utility in the development of diagnostic tools, suggesting a pathway for the use of this compound in similar applications (Davis & Fettinger, 2018).

Coordination Chemistry

A study on the synthesis and coordination chemistry of pyridines by Halcrow (2005) provides insight into the use of pyridine derivatives as ligands. These compounds have been employed in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This research underscores the importance of pyridine derivatives in developing advanced materials with specific electronic and optical properties (Halcrow, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

6-(difluoromethoxy)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-1-2-4(9)10-5;;/h1-3,6H,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOFNFKJCQKIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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